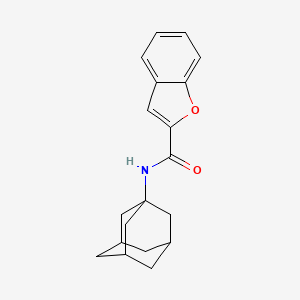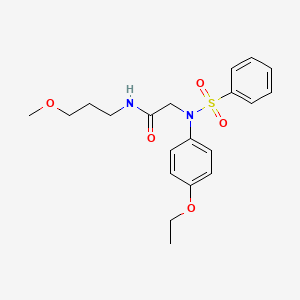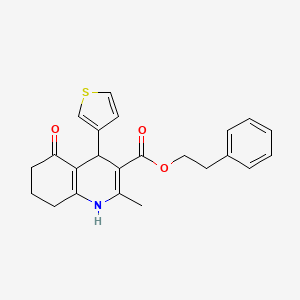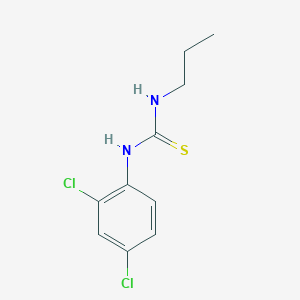
N-1-adamantyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-1-benzofuran-2-carboxamide, also known as ABF, is a synthetic compound that has gained attention in the scientific community due to its potential use in the treatment of various disorders. This compound has been found to have a unique mechanism of action, making it a promising candidate for further research.
Mechanism of Action
N-1-adamantyl-1-benzofuran-2-carboxamide works by activating the Nurr1 receptor, which is involved in the regulation of dopamine synthesis and release. This leads to an increase in dopamine levels in the brain, which can help to alleviate symptoms of Parkinson's disease and other disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the activation of the Nurr1 receptor, the inhibition of pro-inflammatory cytokines, and the reduction of oxidative stress. These effects make it a promising candidate for further research into its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of N-1-adamantyl-1-benzofuran-2-carboxamide is that it has a unique mechanism of action that differs from other compounds currently used in the treatment of Parkinson's disease and other disorders. However, one limitation is that more research is needed to fully understand its safety and efficacy.
Future Directions
There are many potential future directions for research on N-1-adamantyl-1-benzofuran-2-carboxamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential use in the treatment of other disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
The synthesis of N-1-adamantyl-1-benzofuran-2-carboxamide involves the reaction of 1-adamantylamine with 2-benzofurancarboxylic acid chloride in the presence of a base. This method has been optimized to produce high yields of this compound with good purity.
Scientific Research Applications
N-1-adamantyl-1-benzofuran-2-carboxamide has been studied for its potential use in the treatment of various disorders, including Parkinson's disease, Alzheimer's disease, and depression. It has been found to have neuroprotective and anti-inflammatory properties, making it a promising candidate for further research.
properties
IUPAC Name |
N-(1-adamantyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(17-8-15-3-1-2-4-16(15)22-17)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-4,8,12-14H,5-7,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDJLUYKVINSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[2-(benzyloxy)-2-oxoethyl]amino}-5-oxopentanoate](/img/structure/B4996554.png)
![N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4996562.png)

![ethyl [4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4996571.png)
![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)
![ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4996583.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B4996591.png)



![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
